REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:9]([F:13])([F:12])[CH2:10]O)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[N:14]1C=CC=CC=1.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.N>C(#N)C.[Cl-].[Na+].O>[Cl:1][C:2]1[C:3]([C:9]([F:13])([F:12])[CH2:10][NH2:14])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)C(CO)(F)F
|
Name
|
|
Quantity
|
0.744 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.06 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
144 mmol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
brine
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 2 days
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 8° C
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
the product extracted three times with 25 mL of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phases were collected
|
Type
|
WASH
|
Details
|
washed three times with 40 mL of brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Afater evaporation of the solvent under vacuum 1.09 g of brown oil
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
CUSTOM
|
Details
|
After purification by column chromatography on silica gel (heptane/ethyl acetate gradient) 0.65 g (50%) of 2-(3,5-dichloropyridin-2-yl)-2,2-difluoroethanamine (IIa-15)
|
Type
|
CUSTOM
|
Details
|
were obtained as a yellow oil, (M+1)=227, 19F-NMR (235 MHz, CDCl3) δ (ppm): −104.80 (CF2)
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)C(CN)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |